molecular formula C14H20ClN3O3 B3239187 tert-Butyl 3-((3-chloropyrazin-2-yl)methoxy)pyrrolidine-1-carboxylate CAS No. 1420811-33-1

tert-Butyl 3-((3-chloropyrazin-2-yl)methoxy)pyrrolidine-1-carboxylate

Cat. No.: B3239187
CAS No.: 1420811-33-1
M. Wt: 313.78 g/mol
InChI Key: SYCZTUBTCXPEDM-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((3-chloropyrazin-2-yl)methoxy)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrazinyl derivatives It is characterized by the presence of a pyrazine ring, a chloro substituent, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((3-chloropyrazin-2-yl)methoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrazine derivative. One common synthetic route includes the following steps:

  • Formation of the Pyrazine Core: : The pyrazine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and hydrazines.

  • Chlorination: : The pyrazine core is then chlorinated to introduce the chloro substituent at the desired position.

  • Esterification: : The resulting chloropyrazine is reacted with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-((3-chloropyrazin-2-yl)methoxy)pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the chloro substituent or other functional groups.

  • Substitution: : Nucleophilic substitution reactions can occur at the chloro or ester groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Formation of reduced derivatives with altered functional groups.

  • Substitution: : Formation of substituted derivatives with different nucleophiles.

Scientific Research Applications

Tert-Butyl 3-((3-chloropyrazin-2-yl)methoxy)pyrrolidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biochemical studies to understand biological processes.

  • Industry: : Use in the synthesis of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 3-((3-chloropyrazin-2-yl)methoxy)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Tert-Butyl 3-((3-chloropyrazin-2-yl)methoxy)pyrrolidine-1-carboxylate: can be compared with other similar compounds such as:

  • Tert-Butyl (5-chloropyrazin-2-yl)carbamate

  • Tert-Butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

  • Tert-Butyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of the pyrazine ring, chloro substituent, and tert-butyl ester group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-[(3-chloropyrazin-2-yl)methoxy]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-7-4-10(8-18)20-9-11-12(15)17-6-5-16-11/h5-6,10H,4,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCZTUBTCXPEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701123246
Record name 1-Pyrrolidinecarboxylic acid, 3-[(3-chloro-2-pyrazinyl)methoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420811-33-1
Record name 1-Pyrrolidinecarboxylic acid, 3-[(3-chloro-2-pyrazinyl)methoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420811-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(3-chloro-2-pyrazinyl)methoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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